![molecular formula C14H14O3 B14621212 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol CAS No. 58698-98-9](/img/structure/B14621212.png)
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of hydroxyl groups on the benzene ring, which makes it a type of phenol .
Preparation Methods
The synthesis of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the hydroxylation of phenol over a catalyst using hydrogen peroxide. This reaction affords a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol) . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Both compounds have hydroxyl groups on the benzene ring, but catechol lacks the ethyl group attached to the benzene ring.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, whereas this compound has them in the ortho position.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, differing from the ortho configuration of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58698-98-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H14O3/c15-12-8-5-10(6-9-12)4-7-11-2-1-3-13(16)14(11)17/h1-3,5-6,8-9,15-17H,4,7H2 |
InChI Key |
QHHYUBDPORTKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

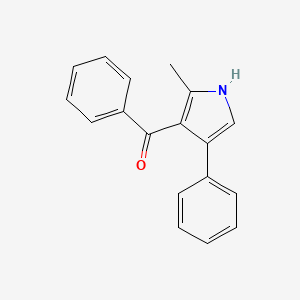
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
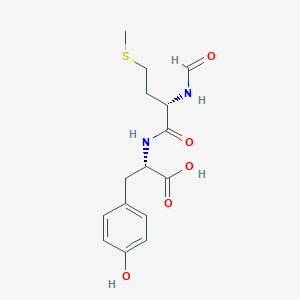
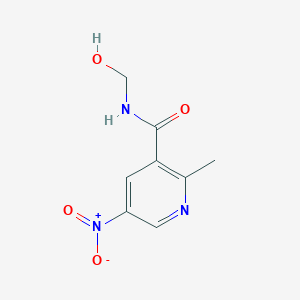
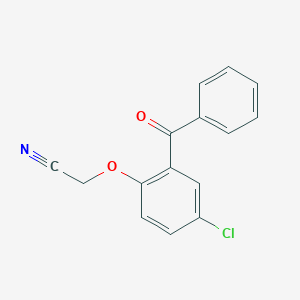
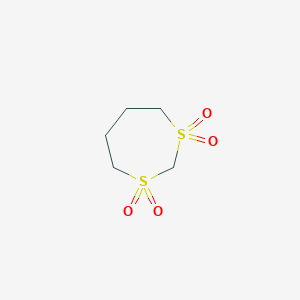
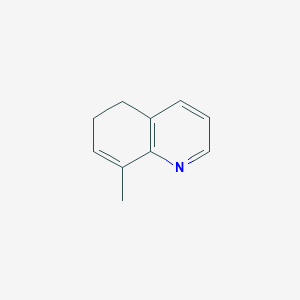
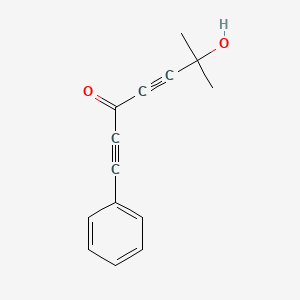
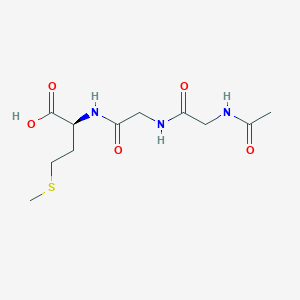
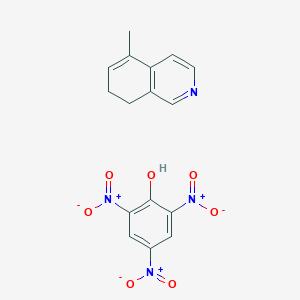
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
